10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid
Overview
Description
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid is a fluorescent dye used extensively in biological and chemical research. This compound is cell-permeant and serves as a viability probe, measuring both enzymatic activity and cell-membrane integrity. Upon hydrolysis by intracellular esterases, it yields a fluorescent product, carboxynaphthofluorescein, which is better retained in cells due to its extra negative charges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds are hydrolyzed by intracellular esterases to yield carboxynaphthofluorescein.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological systems.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases within the cell.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of this compound is carboxynaphthofluorescein, a fluorescent molecule that is well-retained within cells .
Scientific Research Applications
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study various chemical reactions and processes.
Biology: Employed in cell viability assays, cell tracing, and tracking studies.
Medicine: Utilized in diagnostic procedures to assess cell health and function.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid involves its hydrolysis by intracellular esterases to produce carboxynaphthofluorescein. This fluorescent product accumulates within the cell, allowing researchers to measure enzymatic activity and cell-membrane integrity. The molecular targets include intracellular esterases and cell membranes .
Comparison with Similar Compounds
Similar Compounds
5(6)-Carboxyfluorescein diacetate: Similar in structure and function but differs in the fluorescent properties and retention within cells.
6-Carboxyfluorescein diacetate: Another variant with slightly different chemical properties.
2’,7’-Dichlorodihydrofluorescein diacetate: Used for similar applications but has different excitation and emission wavelengths.
Uniqueness
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid is unique due to its enhanced retention within cells and its ability to provide more accurate measurements of cell viability and enzymatic activity compared to other similar compounds .
Properties
IUPAC Name |
10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H20O9/c1-16(34)39-25-14-27-29(21-9-5-3-7-19(21)25)33(24-12-11-18(31(36)37)13-23(24)32(38)42-33)30-22-10-6-4-8-20(22)26(40-17(2)35)15-28(30)41-27;1-16(34)39-25-14-27-29(21-9-5-3-7-19(21)25)33(24-13-18(31(36)37)11-12-23(24)32(38)42-33)30-22-10-6-4-8-20(22)26(40-17(2)35)15-28(30)41-27/h2*3-15H,1-2H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPPESMYSHGCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=CC=CC=C31)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O2)C=C(C7=CC=CC=C76)OC(=O)C.CC(=O)OC1=CC2=C(C3=CC=CC=C31)C4(C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C6=C(O2)C=C(C7=CC=CC=C76)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H40O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746754 | |
Record name | 5',9'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-5-carboxylic acid--5',9'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-6-carboxylic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1121.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163831-68-3 | |
Record name | 5',9'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-5-carboxylic acid--5',9'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-6-carboxylic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5(6)-Carboxynaphthofluorescein diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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